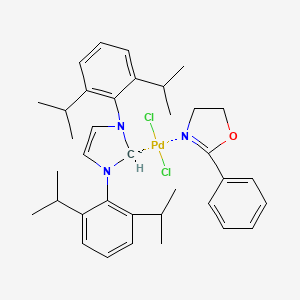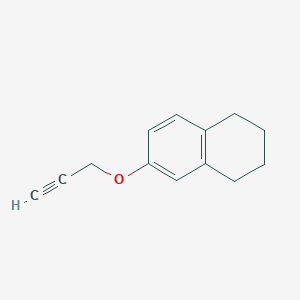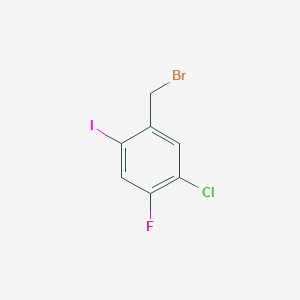
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. The unique combination of these halogens makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene typically involves multi-step reactions starting from a suitable benzene derivative. One common method includes the bromomethylation of a pre-halogenated benzene ring. For instance, a benzene ring substituted with chlorine, fluorine, and iodine can undergo bromomethylation using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to introduce the bromomethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the halogens can direct the incoming electrophile to specific positions on the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) for nitration or sulfonation reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(Azidomethyl)-5-chloro-4-fluoro-2-iodobenzene.
Scientific Research Applications
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules. Its halogenated nature allows for selective functionalization and derivatization.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, while the halogens on the benzene ring influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
- 1-(Bromomethyl)-4-chloro-2-fluorobenzene
- 1-(Bromomethyl)-3-chloro-5-fluoro-2-iodobenzene
- 1-(Bromomethyl)-2-chloro-4-fluoro-5-iodobenzene
Uniqueness: 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is unique due to its specific arrangement of halogens, which imparts distinct reactivity and selectivity in chemical reactions. The presence of multiple halogens allows for diverse functionalization strategies, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C7H4BrClFI |
|---|---|
Molecular Weight |
349.36 g/mol |
IUPAC Name |
1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C7H4BrClFI/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2 |
InChI Key |
QQSLERAAMVKACC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)I)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


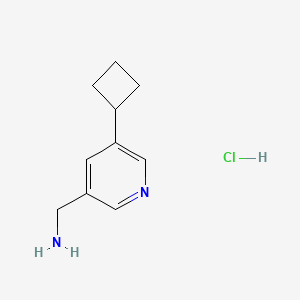
![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086716.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086721.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086722.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086724.png)
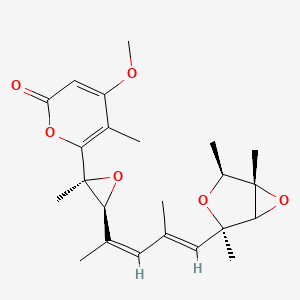
![7-(4-chlorophenyl)-8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086729.png)

![[5-(4-methoxyphenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14086743.png)
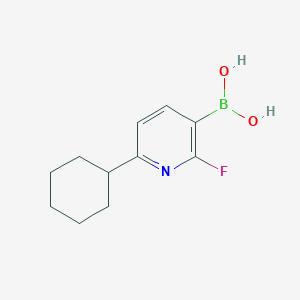
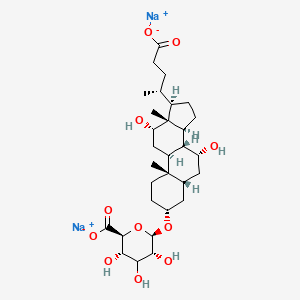
![2-(Furan-2-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086755.png)
